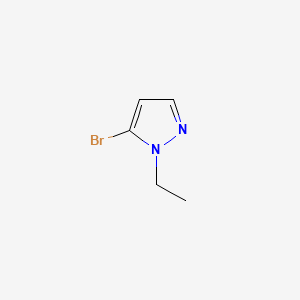

5-Bromo-1-ethyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

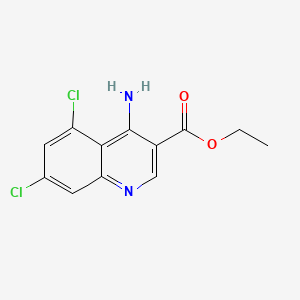

5-Bromo-1-ethyl-1H-pyrazole is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The molecular formula of this compound is C6H9BrN2 .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms. The bromine atom is attached to the 5th position of the ring .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives . The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .科学的研究の応用

Precursors in Organic Synthesis

5-Bromo-1-ethyl-1H-pyrazole and its derivatives have been extensively explored as versatile precursors in organic synthesis. For instance, brominated trihalomethylenones have been utilized to synthesize a range of pyrazole derivatives, including 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, through cyclocondensation reactions. These reactions have resulted in moderate to good yields, showcasing the compound's utility in synthesizing complex molecules with potential applications in various chemical industries (Martins et al., 2013).

Antimicrobial Agents

Pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity. Notably, certain ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as new classes of antimicrobial agents. This research underscores the importance of pyrazole derivatives in developing new treatments for infectious diseases (Radwan et al., 2014).

Antiproliferative Agents

The synthesis of novel pyrazole derivatives has also been directed towards evaluating their potential as antiproliferative agents. Studies have identified certain derivatives that exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. These findings suggest that pyrazole derivatives could be valuable in the development of new anticancer therapies (Ananda et al., 2017).

Structure and Tautomerism Studies

Research on the structure and tautomerism of bromo-substituted 1H-pyrazoles has provided insights into their chemical behavior, which is crucial for their application in various chemical reactions. Understanding the tautomeric preferences in the solid state and in solution helps in tailoring the synthesis of specific derivatives with desired properties (Trofimenko et al., 2007).

作用機序

Target of Action

5-Bromo-1-ethyl-1H-pyrazole is a pyrazole derivative. Pyrazoles are known to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .

Mode of Action

Pyrazoles, in general, are known to interact with various biological targets due to their versatile structure . The bromine atom attached to the 5th position of the ring could potentially enhance the compound’s reactivity.

Safety and Hazards

将来の方向性

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of 5-Bromo-1-ethyl-1H-pyrazole could be in these fields, with potential for new synthetic methodologies and applications.

特性

IUPAC Name |

5-bromo-1-ethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-2-8-5(6)3-4-7-8/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZXPXCEJYMOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680497 |

Source

|

| Record name | 5-Bromo-1-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268334-99-1 |

Source

|

| Record name | 5-Bromo-1-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine](/img/structure/B581082.png)

![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)

![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)

![Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate](/img/structure/B581103.png)